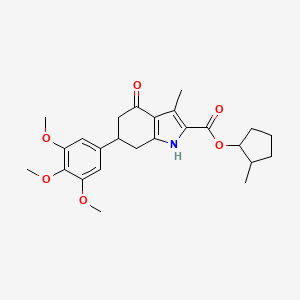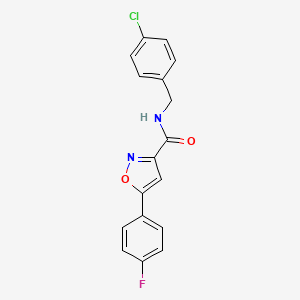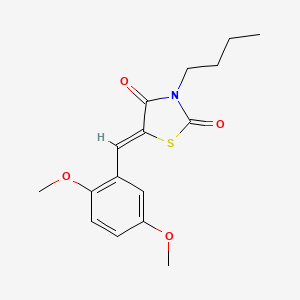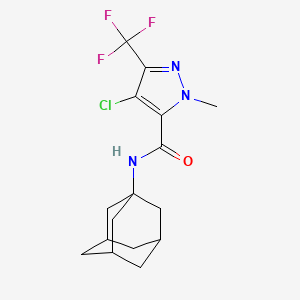![molecular formula C26H24N4O2 B4580505 [2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)](/img/structure/B4580505.png)
[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis-pyrazole derivatives, including "[2,4-bis(1-methyl-1H-pyrazol-5-yl)-1,3-cyclobutanediyl]bis(phenylmethanone)", often involves "one-pot" ultrasound irradiation promoted synthesis. This method is characterized by its efficiency and the ability to yield a variety of novel derivatives characterized by methods such as melting point determination, elemental analysis, MS, FT-IR, and NMR spectroscopies (Kanagarajan et al., 2011).
Molecular Structure Analysis
The molecular structure of bis-pyrazole derivatives is typically confirmed through X-ray diffraction studies, which reveal the precise arrangement of atoms within the crystal lattice. Such analysis provides insight into the compound's molecular geometry, bond lengths, and angles, crucial for understanding its reactivity and interactions (Cao et al., 2010).
Chemical Reactions and Properties
Bis-pyrazole derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. These reactions are pivotal for further modifications and applications of these compounds. The synthesis routes often involve condensation reactions, with solid acid catalysts like xanthan sulfuric acid being used to promote the synthesis of bis(pyrazol-5-ols), highlighting their versatile reactivity (Kuarm & Rajitha, 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Practical Synthesis of Related Compounds : For instance, the work by Gu et al. (2009) on the practical synthesis of 5,5′-Methylene-bis(benzotriazole) showcases the development of efficient, environmentally benign methods for preparing complex molecules that serve as intermediates in metal passivators and light-sensitive materials production. This highlights the ongoing efforts to refine synthetic pathways for advanced materials and chemicals (Gu, Yu, Zhang, & Xu, 2009).
Environmental Impact and Health Concerns
Environmental Pollutants and Health Effects : Studies on bisphenol A and its analogs, such as those conducted by Lagos-Cabré and Moreno (2012), and Ribeiro et al. (2017), provide insight into the environmental persistence and potential health impacts of synthetic chemicals. These works underscore the necessity of assessing chemical safety and environmental behavior, potentially applicable to assessing related compounds like the one (Lagos-Cabré & Moreno, 2012; Ribeiro, Ladeira, & Viegas, 2017).
Advanced Material Development
Role in Macrocyclic Natural Product Synthesis : The role of specialized reagents in the synthesis of macrocyclic natural products, as reviewed by Larik et al. (2017), demonstrates the critical importance of chemical intermediates in producing complex organic molecules with potential pharmaceutical applications. This area of research could be relevant to understanding the utility of complex cyclobutanediyl derivatives in synthetic chemistry (Larik, Saeed, Muqadar, El‐Seedi, Faisal, Channar, & Mehfooz, 2017).
Propriétés
IUPAC Name |
[3-benzoyl-2,4-bis(2-methylpyrazol-3-yl)cyclobutyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-29-19(13-15-27-29)21-23(25(31)17-9-5-3-6-10-17)22(20-14-16-28-30(20)2)24(21)26(32)18-11-7-4-8-12-18/h3-16,21-24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXPTNJCUGCBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(C(C2C(=O)C3=CC=CC=C3)C4=CC=NN4C)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,4-bis(1-methyl-1H-pyrazol-5-yl)cyclobutane-1,3-diyl]bis(phenylmethanone) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4580427.png)
![2-({[(1Z)-1-(3,4-dichlorophenyl)ethylidene]amino}oxy)ethyl imidothiocarbamate hydrochloride](/img/structure/B4580428.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-methoxyphenyl]benzamide](/img/structure/B4580432.png)
![N-({[3-(dimethylamino)propyl]amino}carbonothioyl)benzamide](/img/structure/B4580444.png)


![4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)
![3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4580484.png)
![3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4580491.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4580501.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide](/img/structure/B4580515.png)

![2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4580522.png)